molecular formula C11H15BrO B3223854 1-Bromo-4,5-dimethyl-2-(propan-2-yloxy)benzene CAS No. 1225798-62-8

1-Bromo-4,5-dimethyl-2-(propan-2-yloxy)benzene

Cat. No.: B3223854
CAS No.: 1225798-62-8
M. Wt: 243.14 g/mol
InChI Key: SMMJDTKBJKLAFI-UHFFFAOYSA-N
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Description

1-Bromo-4,5-dimethyl-2-(propan-2-yloxy)benzene is an organic compound with the molecular formula C11H15BrO and a molecular weight of 243.14 g/mol . It is a brominated aromatic compound with two methyl groups and an isopropoxy group attached to the benzene ring. This compound is used in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4,5-dimethyl-2-(propan-2-yloxy)benzene typically involves the bromination of 4,5-dimethyl-2-(propan-2-yloxy)benzene. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4,5-dimethyl-2-(propan-2-yloxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Formation of 4,5-dimethyl-2-(propan-2-yloxy)phenol or 4,5-dimethyl-2-(propan-2-yloxy)aniline.

    Oxidation: Formation of 4,5-dimethyl-2-(propan-2-yloxy)benzoic acid or 4,5-dimethyl-2-(propan-2-yloxy)benzaldehyde.

    Reduction: Formation of 4,5-dimethyl-2-(propan-2-yloxy)benzene.

Scientific Research Applications

1-Bromo-4,5-dimethyl-2-(propan-2-yloxy)benzene is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.

    Biology: In the development of bioactive compounds and as a probe in biochemical assays.

    Medicine: In the synthesis of pharmaceutical compounds and in drug discovery research.

    Industry: As a precursor in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Bromo-4,5-dimethyl-2-(propan-2-yloxy)benzene involves its interaction with various molecular targets and pathways. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different biological activities. The isopropoxy group can also influence the compound’s reactivity and interaction with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups makes it a valuable intermediate in organic synthesis and a useful compound in various research fields .

Properties

IUPAC Name

1-bromo-4,5-dimethyl-2-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO/c1-7(2)13-11-6-9(4)8(3)5-10(11)12/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMJDTKBJKLAFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)Br)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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